Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)-

描述

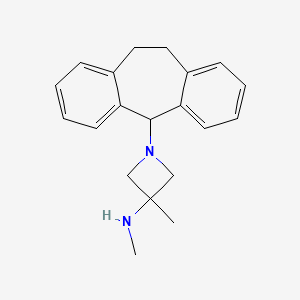

The compound Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)- (hereafter referred to as Compound A) features a tricyclic dibenzo(a,d)cycloheptenyl core fused to a substituted azetidine ring. The azetidine moiety contains a 3-methyl-3-(methylamino) group, which confers unique electronic and steric properties. This structure is hypothesized to influence biological activity, particularly in neurological targets, based on similarities to NMDA receptor antagonists like ADCI ().

Key structural attributes include:

- Dibenzo(a,d)cycloheptenyl group: A planar, lipophilic tricyclic system that facilitates membrane permeability and receptor binding.

- Azetidine ring: A four-membered nitrogen heterocycle with constrained geometry, modulating steric interactions.

- 3-Methyl-3-(methylamino) substituents: A branched alkylamine group affecting basicity and hydrogen-bonding capacity.

属性

CAS 编号 |

61450-37-1 |

|---|---|

分子式 |

C20H24N2 |

分子量 |

292.4 g/mol |

IUPAC 名称 |

N,3-dimethyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine |

InChI |

InChI=1S/C20H24N2/c1-20(21-2)13-22(14-20)19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19,21H,11-14H2,1-2H3 |

InChI 键 |

SOYKNULYTHULKB-UHFFFAOYSA-N |

规范 SMILES |

CC1(CN(C1)C2C3=CC=CC=C3CCC4=CC=CC=C24)NC |

产品来源 |

United States |

准备方法

General Synthetic Strategy

The synthesis of azetidine derivatives bearing the 10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl group typically involves:

- Construction of the dibenzo cycloheptene scaffold

- Formation of the azetidine ring system

- Introduction of methyl and methylamino substituents on the azetidine ring

This is achieved through a combination of cyclocondensation, nucleophilic substitution, and intramolecular coupling reactions.

Three-Step Synthesis of Dibenzoazepine Derivatives as Key Intermediates

A streamlined three-step synthetic method to access 10,11-dihydro-5H-dibenzo[b,f]azepin-10-ol derivatives, which are closely related to the target compound, has been reported and can be adapted for azetidine synthesis:

Nucleophilic Addition Using Tetrakis(dimethylamino)ethylene (TDAE):

TDAE acts as a mild organic reducing agent to generate carbanions from halogenated precursors, enabling nucleophilic addition to chlorobenzaldehydes to form 1-(2-chlorophenyl)-2-(2-nitrophenyl)ethanol intermediates.Reduction of Nitro Group:

The nitro group is reduced to an amine using palladium on carbon (Pd/C) and hydrazine hydrate, yielding 2-(2-aminophenyl)-1-(2-chlorophenyl)ethanol intermediates.Intramolecular Buchwald–Hartwig Coupling:

This palladium-catalyzed C–N bond formation closes the azepine ring, producing dibenzoazepine scaffolds with various substituents.

This method achieves overall yields ranging from moderate to excellent (20–71%) depending on substituents and reaction conditions, with optimization allowing lower reaction temperatures for electron-withdrawing groups.

Preparation of 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene Core

The dibenzo cycloheptene core, essential for the target azetidine, can be synthesized via:

Cyclocondensation of Dibenzyl-o-carboxylic Acid:

Using catalytic amounts of concentrated acids or Lewis acid catalysts, dibenzyl-o-carboxylic acid undergoes cyclization to form 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one derivatives (dibenzosuberone), key intermediates in antidepressant drug synthesis.Friedel-Crafts Reaction Route:

Preparation of acid chlorides followed by intramolecular Friedel-Crafts acylation provides an alternative route to the cycloheptene core.

Functionalization and Azetidine Ring Formation

The azetidine ring and methylamino substituents are introduced through:

Mesylation of 3-(5H-Dibenzo[a,d]cyclohepten-5-yl)-propan-1-ol:

The primary alcohol is converted to a mesylate derivative using methane sulfonyl chloride and triethylamine under inert conditions at low temperature (0–5 °C). This step proceeds with high yields (90–95%).Nucleophilic Displacement with Methylamine:

The mesylate intermediate undergoes nucleophilic substitution with methylamine in methanol at reflux (65–70 °C) for 2 hours, yielding 5-(N-methyl-aminopropyl) dibenzocycloheptatriene derivatives. Subsequent purification involves aqueous workup and organic extraction to isolate the methylamino-substituted azetidine derivative.Cyclization to Azetidine Ring:

Although explicit azetidine ring closure steps are less documented in the sources, typical azetidine formation involves intramolecular nucleophilic substitution or cyclization reactions from appropriately functionalized precursors, such as haloalkyl amines or amino alcohols.

Summary Table of Key Synthetic Steps and Conditions

3 Detailed Research Findings and Notes

The use of TDAE as a mild reductant for nucleophilic addition is advantageous for functional group tolerance and mild reaction conditions, facilitating diverse substitution patterns on the dibenzo scaffold.

Electron-withdrawing substituents on the aromatic rings can lower the temperature required for Buchwald–Hartwig coupling, enhancing yield and selectivity.

Mesylation followed by nucleophilic substitution with methylamine is an efficient route to introduce the methylamino group, a key functional group for biological activity.

The azetidine ring's inherent ring strain contributes to its reactivity, making its formation and subsequent functionalization synthetically challenging but rewarding for medicinal chemistry applications.

The dibenzo cycloheptene moiety is a known pharmacophore in antidepressant drug design, and its incorporation into azetidine derivatives may enhance therapeutic potential.

化学反应分析

Types of Reactions

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

- Potassium permanganate for oxidation

- Lithium aluminum hydride for reduction

- Sodium hydride for nucleophilic substitution

The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

科学研究应用

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)- has several scientific research applications, including:

Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

作用机制

The mechanism of action of Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

相似化合物的比较

Structural Variations

The following analogs share the dibenzo(a,d)cycloheptenyl-azetidine scaffold but differ in azetidine substituents (Table 1):

Table 1. Structural variations in azetidine derivatives.

Physicochemical Properties

- Lipophilicity: The dimethylamino substituent () increases logP compared to the methylamino group in Compound A, enhancing membrane permeability.

- Steric Effects : The cyclohexyl group () introduces significant steric bulk, likely reducing binding affinity to compact receptor sites compared to Compound A .

Pharmacological Implications

- NMDA Receptor Antagonism: ADCI, a dibenzo cycloheptene derivative (), demonstrates uncompetitive NMDA receptor blockade with anticonvulsant activity. Compound A’s methylamino group may similarly interact with the NMDA receptor’s channel pore.

- Antidepressant/Sedative Activity: Historical analogs () with alkylamino substituents on the azetidine ring exhibit tricyclic antidepressant-like effects, suggesting Compound A may share this profile.

- Selectivity: Substituent size and polarity (e.g., ethylamino vs. dimethylamino) influence selectivity for NMDA receptor subtypes versus other ion channels (e.g., kainate receptors).

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of this azetidine derivative?

- Methodological Answer : Use statistical design of experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., temperature, catalyst loading, solvent polarity) influencing reaction yield and purity. Central composite designs (CCD) are suitable for response surface modeling to predict optimal conditions . Computational pre-screening of reaction pathways via quantum chemical calculations (e.g., density functional theory, DFT) can prioritize viable synthetic routes, reducing experimental iterations .

Q. How can structural characterization challenges (e.g., stereochemical ambiguity) be addressed for this compound?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration determination) with advanced NMR techniques such as NOESY/ROESY (to resolve spatial proximity of substituents). For azetidine ring conformation analysis, variable-temperature NMR and DFT-based conformational searches are critical .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow GBZ 2.1-2007 and EN 14042 guidelines for air quality monitoring and exposure limits. Use fume hoods with HEPA filters for aerosol containment. Emergency response protocols should align with U.S. DOT ERG standards (e.g., spill management using inert adsorbents like vermiculite) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms proposed for this compound’s formation?

- Methodological Answer : Perform comparative quantum mechanical/molecular mechanical (QM/MM) simulations to evaluate competing mechanistic pathways (e.g., nucleophilic substitution vs. ring-opening/cyclization). Transition state analysis using intrinsic reaction coordinate (IRC) calculations can validate intermediates observed in experimental kinetic studies . Cross-reference computational results with in-situ spectroscopic data (e.g., FT-IR or Raman) to confirm key intermediates .

Q. What strategies are effective for analyzing discrepancies in biological activity data across different studies?

- Methodological Answer : Apply meta-analysis frameworks to harmonize datasets, accounting for variables like assay type (e.g., cell-based vs. enzymatic), solvent effects, and impurity profiles. Machine learning models (e.g., random forest or neural networks) can identify hidden correlations between structural features (e.g., azetidine ring strain) and bioactivity outliers . Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. How can membrane separation technologies improve the purification of this compound from complex reaction mixtures?

- Methodological Answer : Optimize nanofiltration (NF) or reverse osmosis (RO) membranes with tailored pore sizes (1–5 nm) to separate the azetidine derivative from smaller byproducts. Use molecular dynamics simulations to predict solute-membrane interactions, focusing on charge (via zeta potential analysis) and hydrophobicity . Experimental validation should include HPLC-MS tracking of permeate and retentate fractions .

Q. What advanced spectroscopic techniques are suitable for probing hydrogen-bonding networks in this compound’s solid-state structure?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。